5-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one
Description
The compound 5-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one is a benzoxazolone derivative featuring a sulfonyl-linked azetidine ring substituted with a 1,2,3-triazole moiety. This compound’s synthesis likely involves multi-step reactions, including sulfonation of the benzoxazolone core and azetidine functionalization, as inferred from analogous protocols in the literature .
Properties
IUPAC Name |
3-methyl-5-[3-(triazol-2-yl)azetidin-1-yl]sulfonyl-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O4S/c1-16-11-6-10(2-3-12(11)22-13(16)19)23(20,21)17-7-9(8-17)18-14-4-5-15-18/h2-6,9H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYAJIDSNGLCJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)N3CC(C3)N4N=CC=N4)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors.
Construction of the Benzo[d]oxazole Moiety: This step often involves the condensation of an o-aminophenol with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the sulfonyl group, potentially leading to the formation of amines or thiols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzo[d]oxazole ring or the triazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions, while the sulfonyl group can form strong dipole-dipole interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations on the Benzoxazolone Core
The benzoxazolone scaffold is versatile, with substituents at the 5-position significantly influencing biological activity and physicochemical properties. Key analogs include:
Key Observations :
- Compared to P4B, the target’s azetidine linker may improve conformational stability and reduce metabolic degradation .
Sulfonyl-Linked Heterocycles: Azetidine vs. Piperidine
The sulfonyl group’s connectivity to nitrogen-containing rings is critical for activity. describes 5-((4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one , which substitutes azetidine with a piperidine ring.
Biological Activity
5-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring, azetidine moiety, sulfonyl group, and a benzo[d]oxazole system. Its molecular formula is with a molecular weight of approximately 336.38 g/mol.
The biological activity of this compound can be attributed to several key mechanisms:
- Inhibition of Enzymatic Pathways : Compounds containing the 1,2,3-triazole moiety often inhibit key enzymes involved in cancer progression, such as thymidylate synthase (TS). For instance, related compounds have demonstrated IC50 values in the low micromolar range against TS, indicating strong inhibitory potential .
- Antimicrobial Activity : The presence of the triazole and azetidine structures enhances the compound's ability to interact with bacterial cell membranes, leading to antimicrobial effects against various pathogens including Escherichia coli and Staphylococcus aureus.
Anticancer Activity
Recent studies have shown that derivatives similar to this compound exhibit significant anticancer properties:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 1.1 | TS Inhibition |
| Compound B | HCT-116 | 2.6 | TS Inhibition |
| Compound C | HepG2 | 1.4 | TS Inhibition |
These results suggest that similar compounds can effectively target cancer cells through the inhibition of thymidylate synthase and other pathways .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 μg/mL |
| S. aureus | 30 μg/mL |
These findings indicate that the compound could serve as a potential lead for developing new antimicrobial agents .
Case Studies
Several studies have explored the biological activity of triazole-containing compounds:
- Study on Anticancer Properties : A study synthesized several triazole derivatives and evaluated their anticancer activity against various cell lines. The most potent compound demonstrated an IC50 value significantly lower than traditional chemotherapeutics like doxorubicin .
- Antimicrobial Evaluation : Another research focused on the antimicrobial effects of triazole derivatives against clinical strains of bacteria. The study found that certain derivatives exhibited comparable or superior activity compared to standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
